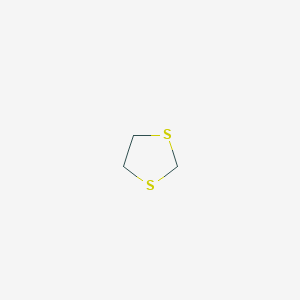

1,3-Dithiolan

Übersicht

Beschreibung

1,3-Dithiolane ,a sulfur containing heterocyclic building block, is a cyclic thioether. Fragmentation modes of 1,3-oxathiolane under electron-impact have been investigated.

1,3-dithiolane is a dithiolane.

Wissenschaftliche Forschungsanwendungen

Synthese und Interkonversion von Carbonylverbindungen

1,3-Dithiolan-Derivate sind wertvolle Zwischenprodukte bei der Synthese und Interkonversion von Monocarbonyl- und 1,2-Dicarbonylverbindungen. Sie werden oft als Schutzgruppen für Carbonylverbindungen verwendet, insbesondere in mehrstufigen Naturstoffsynthesen, da sie unter sauren und basischen Bedingungen stabil sind .

Festphasen-Entschützung

Eine neuartige Anwendung beinhaltet die Festphasen-Entschützung von 1,3-Dithiolanen zu ihren entsprechenden parentalen Carbonylverbindungen. Dieser Prozess verwendet Quecksilber(II)-nitrat-Trihydrat und liefert exzellente Ausbeuten in einer milden, effizienten und schnellen Methode .

Synthese von Aryl/Hetaryl-substituierten Ethenen und Dibenzofulvenen

1,3-Dithiolane werden bei der Synthese von Aryl/Hetaryl-substituierten Ethenen und Dibenzofulvenen verwendet. Dies wird durch eine Reaktion mit Trimethylsilyldiazomethan erreicht, gefolgt von einer Cycloreversionsreaktion des intermediären this compound-Carbanions, was zu hohen Ausbeuten der gewünschten Produkte führt .

Geschütztes Formaldehyd-Anion-Äquivalent

This compound dient als geschütztes Formaldehyd-Anion-Äquivalent, das ein nützliches markiertes Synthon in verschiedenen chemischen Synthesen ist. Es wird insbesondere für die Desoxygenierung von Sulfoxiden zu ihren entsprechenden Sulfiden verwendet .

Herstellung aus Carbonylverbindungen

Diese Verbindungen können aus Carbonylverbindungen mit 1,3-Propandiol oder 1,2-Ethandiol in Gegenwart eines Brönsted- oder Lewis-Säurekatalysators hergestellt werden. Die Entfernung einer Dithian-Schutzgruppe erfordert oft raue Bedingungen und wird in der Regel im späten synthetischen Stadium durchgeführt .

Entschützungsmethoden

Es wurden verschiedene hydrolytische oder oxidative Methoden zur Dethioacetalisierung berichtet. In den letzten Jahrzehnten wurden zahlreiche Reagenzienkombinationen für die Entschützung von Thioacetalen, einschließlich 1,3-Dithiolanen, dokumentiert .

Wirkmechanismus

Target of Action

1,3-Dithiolane is an organosulfur compound that primarily targets carbonyl compounds . It is often used in the protection of carbonyl compounds, particularly aldehydes and ketones .

Mode of Action

1,3-Dithiolane interacts with its targets through a process known as thioacetalization . In this process, 1,3-Dithiolane reacts with carbonyl compounds to form a protective dithiolane ring . This reaction is often catalyzed by a Brönsted or a Lewis acid .

Biochemical Pathways

The primary biochemical pathway affected by 1,3-Dithiolane is the protection of carbonyl compounds . The formation of the dithiolane ring prevents further reactions of the carbonyl group, allowing it to be selectively deprotected later in the synthetic process .

Pharmacokinetics

It’s known that the removal of a dithiolane protection group often requires harsh conditions . This suggests that the compound may have a relatively long half-life in the body, depending on the specific conditions present.

Result of Action

The primary result of 1,3-Dithiolane’s action is the protection of carbonyl compounds . By forming a dithiolane ring, the compound prevents further reactions of the carbonyl group . This allows for selective deprotection and further reactions later in the synthetic process .

Action Environment

The action of 1,3-Dithiolane is influenced by several environmental factors. The compound is stable under a range of pH conditions . The removal of a dithiolane protection group often requires harsh conditions, such as high temperature or strong acid . Therefore, the efficacy and stability of 1,3-Dithiolane can be influenced by factors such as pH, temperature, and the presence of other reactive species .

Safety and Hazards

Zukünftige Richtungen

1,3-Dithiolanes and 1,3-dithianes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage . A variety of 1,3-dithianes and 1,3-dithiolanes are deprotected in the solid state to the corresponding parent carbonyl compounds in excellent yields using mercury (II) nitrate trihydrate .

Biochemische Analyse

Biochemical Properties

1,3-Dithiolane plays a significant role in biochemical reactions, particularly in the protection of carbonyl compounds. It interacts with aldehydes and ketones to form stable thioacetal derivatives. These interactions are facilitated by enzymes and catalysts such as perchloric acid adsorbed on silica gel and praseodymium triflate . The formation of thioacetal derivatives helps in stabilizing reactive carbonyl groups, thereby preventing unwanted side reactions during biochemical processes.

Cellular Effects

1,3-Dithiolane influences various cellular processes by interacting with cellular proteins and enzymes. It has been observed to affect cell signaling pathways and gene expression. For instance, 1,3-Dithiolane can modulate the activity of glutathione-related enzymes, leading to changes in cellular redox states . This modulation can impact cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, 1,3-Dithiolane exerts its effects through binding interactions with biomolecules. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. This compound is also known to participate in redox reactions, influencing the oxidative state of cells . These interactions can result in changes in gene expression and cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dithiolane have been studied over time to understand its stability and degradation. It has been found to be stable under various conditions, including different pH levels and temperatures . Long-term studies have shown that 1,3-Dithiolane can maintain its protective effects on carbonyl compounds, making it a reliable reagent for extended biochemical experiments.

Dosage Effects in Animal Models

The effects of 1,3-Dithiolane vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid potential toxicity.

Metabolic Pathways

1,3-Dithiolane is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thioredoxin reductase and glutathione reductase, influencing the redox state of cells . These interactions can affect metabolic flux and the levels of metabolites involved in cellular redox balance.

Transport and Distribution

Within cells, 1,3-Dithiolane is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of 1,3-Dithiolane within tissues is influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

1,3-Dithiolane has been found to localize to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with specific proteins and enzymes within these compartments . Post-translational modifications and targeting signals play a role in directing 1,3-Dithiolane to its specific subcellular locations.

Eigenschaften

IUPAC Name |

1,3-dithiolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S2/c1-2-5-3-4-1/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLSAISZLJGWPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197473 | |

| Record name | 1,3-Dithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | 1,3-Dithiolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4829-04-3 | |

| Record name | 1,3-Dithiolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4829-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dithiolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-DITHIOLANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dithiolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DITHIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341G58G6YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-4,4-diphenylbut-3-en-2-amine;1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one;hydrochloride](/img/structure/B1216058.png)

![Methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1216079.png)